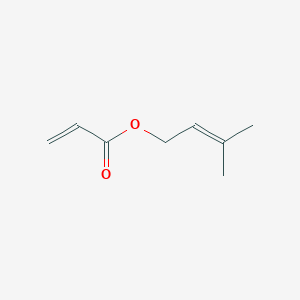

3-Methyl-2-butenyl acrylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-methylbut-2-enyl prop-2-enoate |

InChI |

InChI=1S/C8H12O2/c1-4-8(9)10-6-5-7(2)3/h4-5H,1,6H2,2-3H3 |

InChI Key |

OXUKGAGPJSQCDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCOC(=O)C=C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 2 Butenyl Acrylate and Analogues

Direct Esterification Pathways for 3-Methyl-2-butenyl (B1208987) Acrylate (B77674)

Direct esterification is a fundamental and widely utilized method for producing acrylate esters. The process involves the reaction of an alcohol with a carboxylic acid, in this case, 3-methyl-2-buten-1-ol (B147165) (prenyl alcohol) and acrylic acid, typically in the presence of an acid catalyst. The reaction is an equilibrium process, and the removal of water is essential to drive the reaction toward the formation of the desired ester product, 3-methyl-2-butenyl acrylate.

The efficiency of direct esterification is heavily dependent on the catalyst employed. Catalysts accelerate the reaction rate by facilitating the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid. These catalytic systems can be broadly categorized as homogeneous or heterogeneous.

Heterogeneous Catalysts : Solid acid catalysts offer a significant advantage in terms of separation and reusability. google.com This category includes acidic ion-exchange resins, zeolites, and acid-activated clays (B1170129) like Indian bentonite. chemra.comresearchgate.net For instance, molybdenum oxide-containing catalysts have been shown to be highly active and selective for the direct production of acrylate esters, demonstrating stability over extended periods. google.com Similarly, molecular sieves are noted for their catalytic role in the synthesis of related isoprenoid acrylates, such as isobornyl acrylate, due to their stable structure and surface acidity. google.com

The choice of catalyst influences not only the reaction rate but also the selectivity, minimizing side reactions such as the polymerization of the acrylate monomer or the formation of ethers from the alcohol.

To maximize the yield of this compound, several reaction parameters must be carefully controlled. The key to achieving high conversion in this equilibrium-limited reaction is the continuous removal of water as it is formed. google.com This is often accomplished by azeotropic distillation using a suitable solvent.

Key parameters for optimization include:

Molar Ratio of Reactants : An excess of one reactant, typically the alcohol, can be used to shift the equilibrium towards the product. However, in some processes, the molar ratio is carefully controlled, with deferred introduction of the alcohol to maintain optimal conditions throughout the reaction. google.com

Temperature : The reaction temperature affects the rate of esterification. It is typically maintained at the reflux temperature of the reaction mixture to facilitate the azeotropic removal of water. For example, processes for butyl acrylate production operate at temperatures between 80°C and 100°C. google.com

Pressure : The reaction can be run under reduced pressure to lower the boiling point of the azeotrope, allowing for more efficient water removal at lower temperatures, which can help prevent polymerization.

Inhibitors : Polymerization inhibitors, such as hydroquinone (B1673460) or copper(II) dimethyldithiocarbamate, are crucial additives to prevent the acrylic acid and the resulting acrylate ester from polymerizing at the elevated temperatures used during the reaction and distillation. orgsyn.orgchemicalbook.com

The following table summarizes typical parameters and their effects on acrylate esterification processes.

| Parameter | Condition | Effect on Reaction |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid, Ion-Exchange Resins | Increases reaction rate. Heterogeneous catalysts simplify product purification. |

| Reactant Ratio | Excess of alcohol or controlled addition | Shifts equilibrium to favor product formation. |

| Temperature | 80°C - 120°C | Balances reaction rate against the risk of unwanted side reactions and polymerization. |

| Water Removal | Azeotropic distillation | Drives the equilibrium toward the ester product, increasing yield. |

| Inhibitor | Hydroquinone, 4-hydroxy TEMPO | Prevents polymerization of acrylate monomers. |

Advanced Acrylate Synthesis Routes Relevant to this compound

Beyond direct esterification, other synthetic methods offer versatility, particularly for creating more complex or substituted acrylate structures.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with high stereoselectivity. wikipedia.org This reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion. wikipedia.org While this compound is not an α-substituted acrylate, the HWE reaction is highly relevant for the synthesis of analogues and other functionalized acrylates.

The general mechanism involves:

Deprotonation of a phosphonoacetate ester using a base to form a nucleophilic phosphonate carbanion.

Nucleophilic attack of the carbanion on an aldehyde or ketone.

Elimination of a phosphate (B84403) byproduct to form a carbon-carbon double bond.

A key advantage of the HWE reaction is its strong preference for the formation of the (E)-alkene isomer, which is often the thermodynamically more stable product. wikipedia.org This methodology provides a route to α-aryl, α-alkyl, and other substituted acrylates that are difficult to access through direct esterification pathways. nih.govresearchgate.net For example, α-arylated phosphonoacetates can be synthesized and then used in HWE reactions to create derivatives of cinnamic acid. nih.gov

Transesterification, or ester exchange, is an alternative route to producing this compound. This process involves reacting a readily available alkyl acrylate, such as methyl acrylate or ethyl acrylate, with 3-methyl-2-buten-1-ol in the presence of a catalyst. google.com The equilibrium is driven forward by removing the low-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol). orgsyn.org

This method is advantageous as it can sometimes be performed under milder conditions than direct esterification and avoids the direct handling of acrylic acid. toagoseiamerica.com A variety of catalysts can be employed, including:

Titanium alkoxides : Compounds like titanium(IV) isopropoxide are effective catalysts.

Organotin compounds : Dibutyltin oxide (DBTO) has been used, though its activity can be low at moderate temperatures. google.com

Mixed salt systems : Combinations of salts, such as cesium carbonate and lithium chloride, have shown high activity in transesterification reactions for producing specialty acrylates. google.com

Organocatalysts : Nucleophilic catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be used for the transesterification of polyacrylates. researchgate.net

The table below outlines various catalytic systems used in the transesterification of acrylates.

| Catalyst System | Example Reactants | Byproduct Removed | Reference |

| p-Toluenesulfonic acid | Methyl acrylate + n-Butyl alcohol | Methanol | orgsyn.org |

| Cesium Carbonate / Lithium Chloride | Methyl methacrylate (B99206) + Hydroxyethyl ethylene (B1197577) urea | Methanol | google.com |

| CpTiCl3 | Methyl 10-undecenoate + Cyclohexanemethanol | Methanol | acs.org |

| Magnesium 2,6-di-tert-butyl-4-methylphenolate | Methyl acrylate + various alcohols | Methanol | chemicalbook.com |

Synthesis of Related Isoprenoid Acrylate Structures

The synthetic methodologies described for this compound are broadly applicable to a range of other isoprenoid alcohols, yielding valuable functional monomers. digitellinc.com Terpenoids with hydroxyl groups, such as geraniol (B1671447), farnesol (B120207), and isoborneol, can be converted to their corresponding acrylate esters.

Geranyl Acrylate and Farnesyl Acrylate : These linear terpenoid acrylates can be prepared by reacting geraniol or farnesol with acryloyl chloride in the presence of a base like triethylamine (B128534). chemicalbook.comdigitellinc.com This method is efficient for acid-sensitive alcohols.

Isobornyl Acrylate : This monomer, known for imparting hardness and good weatherability to polymers, can be synthesized via several routes. One method involves the direct esterification of camphene (B42988) with acrylic acid using a molecular sieve catalyst. google.com Another common laboratory-scale synthesis involves reacting borneol with acryloyl chloride and triethylamine in an anhydrous solvent. chemicalbook.com Transesterification from methyl acrylate using a magnesium-based catalyst is also an effective route. chemicalbook.com

The synthesis of this family of isoprenoid acrylates demonstrates the versatility of esterification chemistry in creating monomers with tailored properties derived from natural and renewable feedstocks. digitellinc.com

Regioselective Prenylation Strategies for Aromatic Systems in Acrylate Derivatives

Regioselective prenylation is a critical process for the synthesis of many biologically active compounds, and these strategies can be adapted for creating precursors to acrylate derivatives. The challenge lies in controlling the position at which the prenyl group (3-methyl-2-butenyl) attaches to an aromatic ring. Both chemical and enzymatic methods have been developed to achieve this selectivity.

Chemical Methods: Classical chemical methods for prenylation often involve Friedel-Crafts-type reactions. researchgate.netijpcbs.com In this approach, a phenol (B47542) derivative can be reacted with a prenylating agent, such as prenyl bromide or 2-methyl-3-buten-2-ol, in the presence of a Lewis or Brønsted acid catalyst. researchgate.net For instance, the use of Amberlyst 15, a solid acid catalyst, has been shown to be effective for the prenylation of phenols with 2-methyl-but-3-en-2-ol. researchgate.net However, these methods can sometimes lead to a mixture of ortho and para substituted products, as well as O-alkylation instead of the desired C-alkylation. Achieving high regioselectivity often requires the use of directing groups on the aromatic substrate or specific reaction conditions.

Enzymatic Methods: Biocatalysis offers a powerful alternative for achieving high regioselectivity in prenylation reactions. Aromatic prenyltransferases (PTases) are enzymes that catalyze the transfer of a dimethylallyl group from dimethylallyl diphosphate (B83284) (DMAPP) to a wide range of aromatic acceptor molecules. nih.govnih.govkyoto-u.ac.jpresearchgate.netresearchgate.net These enzymes, found in bacteria and fungi, exhibit remarkable control over the position of prenylation, often yielding a single regioisomer. nih.govresearchgate.net

Different classes of soluble aromatic PTases, such as the ABBA-type and DMATS-type, can catalyze prenylation on various aromatic substrates, including phenols, indole (B1671886) derivatives, and flavonoids. nih.govnih.govresearchgate.net By selecting the appropriate enzyme, it is possible to direct the prenyl group to a specific carbon on the aromatic ring. While this has been extensively studied for natural product synthesis, the principle can be applied to synthesize prenylated aromatic precursors which can then be converted to the desired acrylate derivatives through subsequent esterification or transesterification reactions.

Table 1: Comparison of Prenylation Strategies for Aromatic Substrates

| Method | Prenylating Agent | Catalyst/Enzyme | Typical Substrates | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Prenyl Halides, Prenyl Alcohols | Lewis Acids (e.g., BF3·OEt2), Solid Acids (e.g., Amberlyst 15) | Phenols, electron-rich aromatics | Broad substrate scope, well-established. | Often poor regioselectivity, risk of side reactions (e.g., O-alkylation, rearrangements). |

| Enzymatic Prenylation | Dimethylallyl Diphosphate (DMAPP) | Aromatic Prenyltransferases (PTases) | Phenols, flavonoids, indole derivatives | Excellent regioselectivity and stereoselectivity, mild reaction conditions. nih.gov | Requires specific enzyme for desired substrate and regiochemistry, DMAPP is an expensive substrate. |

Palladium-Catalyzed Coupling Approaches (e.g., Mizoroki-Heck Coupling) in Acrylate Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. The Mizoroki-Heck reaction, in particular, is a powerful method for the arylation or vinylation of alkenes, including acrylates. ugent.beucl.ac.uk This reaction can be used to synthesize a wide variety of substituted acrylate analogues.

The Mizoroki-Heck reaction typically involves the coupling of an aryl or vinyl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. ucl.ac.uk For the synthesis of acrylate derivatives, an aryl halide can be coupled with an acrylate ester, such as n-butyl acrylate or methyl acrylate, to form a cinnamate (B1238496) ester derivative. ugent.beresearchgate.net

The catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Carbopalladation: The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in the product and forming a palladium-hydride species.

Reductive Elimination: The base regenerates the palladium(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. ugent.beresearchgate.net Modern catalysts, often involving N-heterocyclic carbene (NHC) ligands or palladacycles, have shown high efficiency and stability, allowing for reactions with a broad range of substrates under relatively mild conditions. ugent.beresearchgate.netacs.org While the direct synthesis of this compound via this method is less common, the Mizoroki-Heck reaction is invaluable for creating analogues where an aromatic or other unsaturated group is attached to the acrylate core.

Table 2: Typical Conditions for Mizoroki-Heck Coupling of Aryl Halides with Acrylates

| Parameter | Common Reagents/Conditions | Reference |

|---|---|---|

| Palladium Source | Pd(OAc)2, Pd(dba)2, Palladacycles | ugent.beacs.orgnih.gov |

| Ligand | Phosphines (e.g., PPh3), N-Heterocyclic Carbenes (NHCs) | acs.org |

| Aryl/Vinyl Partner | Aryl/Vinyl Iodides, Bromides, Chlorides, Triflates | nih.govnih.gov |

| Acrylate Partner | Methyl acrylate, n-Butyl acrylate, tert-Butyl acrylate | ugent.beacs.orgsemanticscholar.org |

| Base | K2CO3, Cs2CO3, Et3N, Cy2NMe | ugent.beacs.orgsemanticscholar.org |

| Solvent | DMF, DMA, THF, Water | ugent.beresearchgate.netsemanticscholar.org |

| Temperature | 100 - 140 °C | ugent.benih.gov |

Purification and Isolation Techniques for this compound

The final purity of this compound is critical for its intended application. Following synthesis, the crude reaction mixture typically contains the desired product along with unreacted starting materials, catalysts, solvents, and byproducts. A multi-step purification process is generally required to isolate the compound to a high degree of purity.

Liquid-Liquid Extraction and Washing: The first step in purification is often a workup involving liquid-liquid extraction. google.commit.edu The crude reaction mixture is diluted with an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate) and washed sequentially with aqueous solutions. mit.edu

Aqueous Acid Wash: A dilute acid wash (e.g., 10% HCl) can be used to remove basic impurities like amines. mit.edu

Aqueous Base Wash: A wash with a mild base (e.g., saturated NaHCO₃ solution) is effective for removing acidic starting materials (like acrylic acid) or acidic catalysts. mit.edu Caustic solutions can also be used to hydrolyze and remove unwanted ester byproducts through saponification. john-henry.com

Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove the bulk of the dissolved water from the organic phase. mit.edu

After washing, the organic layer is treated with a drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, to remove residual water before the solvent is evaporated. mit.edu

Distillation: Distillation is a primary method for purifying volatile liquids like acrylate esters. orgsyn.orgresearchgate.net Given that acrylate monomers can polymerize at elevated temperatures, distillation is typically performed under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of polymerization. orgsyn.org It is essential to add a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MeHQ), to the distillation flask. orgsyn.orgpetrochemistry.eu Fractional distillation, using a column with sufficient theoretical plates, can effectively separate the target ester from impurities with different boiling points. orgsyn.org

Column Chromatography: For high-purity applications or for separating compounds with very close boiling points, column chromatography is an effective technique. flinnsci.comtudelft.nl For a moderately polar and volatile compound like this compound, silica (B1680970) gel chromatography would be a common choice. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used as the mobile phase. quora.com The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel). Gas chromatography can also be employed for the analysis and, in some cases, the purification of volatile substances. youtube.com

Table 3: Summary of Purification and Isolation Techniques

| Technique | Purpose | Key Considerations |

|---|---|---|

| Liquid-Liquid Extraction/Washing | Removal of acidic, basic, and water-soluble impurities. | Choice of appropriate washing solutions (acid, base, brine) is critical. Emulsion formation can be an issue. google.commit.edugoogle.com |

| Distillation (Vacuum) | Separation of the product from non-volatile impurities and solvents with different boiling points. | Must be performed under reduced pressure and with a polymerization inhibitor to prevent unwanted polymerization at high temperatures. orgsyn.orgtu-clausthal.degoogle.com |

| Column Chromatography | High-purity separation from byproducts with similar physical properties (e.g., boiling points). | Requires careful selection of stationary phase (e.g., silica gel) and mobile phase (e.g., hexane/ethyl acetate). Can be time-consuming for large scales. flinnsci.comtudelft.nl |

Polymerization and Copolymerization Studies of 3 Methyl 2 Butenyl Acrylate

Homopolymerization Mechanisms of 3-Methyl-2-butenyl (B1208987) Acrylate (B77674)

The homopolymerization of 3-Methyl-2-butenyl acrylate primarily proceeds through the acrylic double bond, leaving the prenyl group intact along the polymer backbone. This process yields a linear polymer with reactive sites available for further chemical transformation.

Kinetics of Radical Polymerization for this compound

While specific kinetic studies for the radical polymerization of this compound are not extensively documented in publicly available literature, the kinetics can be inferred from studies of structurally similar alkyl acrylates, such as methyl acrylate (MA) and n-butyl acrylate (n-BA).

Key kinetic features for acrylate polymerization include:

Termination: Termination reactions, which are diffusion-controlled, primarily occur through radical coupling and disproportionation. acs.org

Temperature Effects: Increasing the polymerization temperature generally increases the rate of polymerization. However, it can also lead to a higher incidence of side reactions, such as chain transfer. acs.orgresearchgate.net

For Atom Transfer Radical Polymerization (ATRP), a controlled process, the rate of polymerization is first order with respect to monomer, initiator, and the activator (e.g., Cu(I) complex) concentrations, and shows an inverse relationship with the deactivator (e.g., Cu(II) complex) concentration. cmu.eduacs.org

Table 1: General Kinetic Orders in Radical Polymerization of Acrylates

| Polymerization Type | Order w.r.t. Monomer | Order w.r.t. Initiator | Order w.r.t. Catalyst (Activator) |

|---|---|---|---|

| Conventional Free Radical | 1 | 0.5 | N/A |

| Atom Transfer Radical Polymerization (ATRP) | 1 | 1 | 1 |

This table presents generalized kinetic orders based on typical acrylate behavior. Specific values can vary with reaction conditions.

Control of Polymerization Processes for this compound Homopolymers

Controlled radical polymerization (CRP) techniques are essential for synthesizing well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities. Atom Transfer Radical Polymerization (ATRP) is a robust method for achieving this control with acrylate monomers. acs.orgcmu.edu

In the context of this compound, ATRP would involve a reversible activation-deactivation equilibrium between dormant polymer chains (terminated with a halogen, typically bromine) and active propagating radicals, mediated by a transition metal complex (commonly copper-based). acs.org This process keeps the concentration of active radicals low, thereby minimizing irreversible termination reactions. dtic.mil

Key components of a typical ATRP system for acrylates include:

Monomer: this compound

Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB). cmu.edu

Catalyst (Activator): A transition metal salt, like copper(I) bromide (CuBr). cmu.edu

Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), to solubilize the copper salt and tune its reactivity. cmu.edu

Solvent: Anisole or other suitable organic solvents may be used. cmu.edu

By carefully controlling the ratio of monomer to initiator, polymers with predictable molecular weights and low PDIs (typically below 1.2) can be synthesized. dtic.mil

Copolymerization with Diverse Monomers

This compound can be copolymerized with a wide range of other vinyl monomers to tailor the properties of the resulting polymer. Its incorporation introduces pendent prenyl groups, which can serve as sites for cross-linking or post-polymerization modification. google.com

Reactivity Ratios in Copolymerization of this compound

Reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a propagating radical chain ending in one monomer unit towards adding the same monomer versus the other comonomer. While specific, experimentally determined reactivity ratios for this compound are not readily found in the literature, data from analogous systems provide valuable insights. For instance, in the copolymerization of acrylic acid (AA) and various polyethylene (B3416737) glycol macromonomers (like HPEG), the reactivity ratio for acrylic acid (r_AA) is significantly higher than that of the macromonomer (r_HPEG), indicating that the acrylic acid radical prefers to add another acrylic acid monomer. acs.orgresearchgate.net

This difference in reactivity often leads to a drift in the copolymer composition as the reaction progresses. acs.org To achieve a more homogeneous distribution of monomer units, semi-continuous or controlled-feed polymerization processes are often employed. google.com

Table 2: Example Reactivity Ratios for Acrylate Comonomer Systems

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System |

|---|---|---|---|---|

| n-Butyl Acrylate | Methyl Methacrylate (B99206) (MMA) | 0.34 | 1.7 | ATRP cmu.edu |

| n-Butyl Acrylate | PMMA Macromonomer | ~0.63 | - | Conventional Radical uni-bayreuth.de |

This table illustrates reactivity ratios for representative acrylate systems to demonstrate the concept. Data is from cited literature and does not include this compound.

Microstructure Analysis of this compound Copolymers

The microstructure of copolymers, including the sequence distribution of monomer units and stereochemistry (tacticity), is critical to their physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), is a powerful tool for detailed microstructure analysis of acrylate-methacrylate copolymers. sci-hub.ru

Different carbon signals in the ¹³C NMR spectrum are sensitive to their local chemical environment, providing information on compositional and configurational sequences up to pentads or even longer. sci-hub.ru

Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the nature of the neighboring monomer units, allowing for the determination of odd-numbered sequences (triads, pentads).

Main-Chain Methylene Carbon (β-CH₂): This signal provides complementary information on even-numbered sequences (dyads, tetrads). sci-hub.ru

For a copolymer of this compound and another monomer, such as methyl methacrylate, ¹³C NMR analysis would allow for the quantification of different monomer sequences, providing insight into the randomness or blockiness of the copolymer chain. researchgate.net

Cross-linking Chemistry in Acrylate Systems

The pendent prenyl groups introduced into polymers via this compound provide a versatile handle for cross-linking. Cross-linking converts linear polymer chains into a three-dimensional network, which significantly enhances mechanical strength, thermal stability, and chemical resistance. acs.orgspecialchem.com

In systems containing this compound units, cross-linking can be achieved through reactions targeting the carbon-carbon double bond of the prenyl side chain. A common method is sulfur vulcanization, analogous to the cross-linking of natural rubber. This process involves heating the polymer with sulfur and various accelerators, forming sulfide (B99878) bridges between polymer chains. google.com

Other cross-linking strategies applicable to polymers with pendent double bonds include:

Peroxide Curing: Initiated by organic peroxides at elevated temperatures.

Thiol-ene Reactions: A highly efficient click chemistry reaction involving the addition of a thiol across the double bond, which can be initiated by UV light or radicals.

Epoxidation and Subsequent Ring-Opening: The double bond can be converted to an epoxide, which can then be cross-linked through reactions with amines or other nucleophiles.

The ability to form a cross-linked network makes polymers derived from this compound suitable for applications requiring elastomeric properties and durability, such as in specialized acrylic rubbers. google.com

Role of this compound as a Cross-linking Agent

This compound functions as a cross-linking agent, a molecule that forms covalent bonds to link polymer chains together. This process transforms linear polymers into a three-dimensional network, significantly enhancing the material's mechanical properties, thermal stability, and chemical resistance. nih.govmedcraveonline.com The polymerization can be initiated by radical initiators through various known methods, including emulsion, suspension, solution, or bulk polymerization. google.com

The cross-linking capability stems from the presence of two polymerizable double bonds within the monomer. In copolymerization with other monomers, such as alkyl acrylates, the acrylate group of this compound readily participates in the initial chain growth. The pendant isoprenyl groups are then available for subsequent cross-linking reactions. This can occur through further polymerization or other chemical reactions, effectively creating a networked, thermoset material from a thermoplastic precursor. google.comresearchgate.net This method is employed in the production of specialty acrylic rubbers. google.com

Impact of Isoprenyl Moieties on Cross-linking Efficiency in Acrylate Polymers

The efficiency and nature of the cross-linking in polymers containing this compound are directly influenced by the distinct reactivity of its isoprenyl moiety compared to the acrylate group. The acrylate group is significantly more reactive in radical polymerization than the isoprenyl group. fujifilm.com

This difference in reactivity leads to a unique, two-stage polymerization process. Initially, the acrylate groups polymerize with other monomers to form linear polymer chains, leaving the isoprenyl groups as pendant functionalities along the polymer backbone. fujifilm.com As the polymerization proceeds, particularly at higher monomer conversion or under specific conditions like thermal treatment, the less reactive isoprenyl groups can then react. researchgate.netfujifilm.com This delayed cross-linking allows for stress relaxation during the curing process, which can result in a more uniform network structure with improved flexibility and hardness. fujifilm.com The isoprenyl groups demonstrate sufficient chemical reactivity for various post-polymerization modifications, including addition reactions that facilitate cross-linking. researchgate.net

Functionalized Polymeric Architectures Incorporating this compound

The incorporation of this compound into polymer chains allows for the design of functionalized polymeric architectures. These materials possess specific properties engineered for advanced applications.

Integration into Specialized Polymeric Materials

This compound is a key component in the synthesis of specialized acrylic rubber compositions. google.com It is copolymerized with primary monomers like ethyl acrylate and butyl acrylate, and often an alkoxyalkyl acrylate, to produce a sulfur-curable elastomer. google.com The presence of the isoprenyl group from the this compound provides the necessary sites for vulcanization (sulfur curing), a cross-linking process essential for achieving the desired rubbery properties. google.com

Another example involves the creation of photosensitive and thermosetting polymers. Although studied with a similar monomer, 2,6-di(3-methyl-2-butenyl)phenol, the principle applies. The 3-methyl-2-butenyl groups within the polymer structure can be cross-linked through thermal treatment, resulting in materials with high thermal stability and specific dielectric properties suitable for applications in electronics and photoresists. researchgate.net

Tailoring Polymer Properties through this compound Integration

The integration of this compound provides a versatile method for tailoring the final properties of polymeric materials. The concentration of this monomer in a copolymer directly affects the cross-link density of the resulting network. nih.gov Higher concentrations lead to a more densely cross-linked polymer, which typically results in increased hardness, stiffness, and improved thermal stability. medcraveonline.com

For instance, in cured films, the unique cross-linked structure formed by the delayed reaction of the isoprenyl groups can impart an advantageous combination of surface hardness and flexibility. fujifilm.com Research on analogous monomers demonstrates that this approach can yield materials with excellent abrasion resistance while maintaining good flexibility. fujifilm.com Furthermore, thermal analysis of copolymers containing 3-methyl-2-butenyl groups shows that cross-linking significantly enhances thermal stability, as indicated by increased glass transition temperatures (Tg) and higher weight loss temperatures. researchgate.net This allows for the precise tuning of mechanical and thermal properties to meet the demands of specific applications. rsc.org

Data Tables

Table 1: Comparative Properties of Cured Films (Illustrative Example Based on Analogous Monomer Research) This table illustrates how an acrylate monomer with a secondary reactive group, similar to this compound, can modify the properties of a cured polymer film compared to a standard cross-linking agent.

| Property | Formulation with Standard Cross-linker (HDDA) | Formulation with Isoprenyl-Containing Monomer |

| Viscosity (mPa·s) | 25 | 15 |

| Curing Light Dose (mJ/cm²) | 200 | 150 |

| Pencil Hardness | 2H | 3H |

| Flexural Resistance (Mandrel Bend) | 10 mmΦ | 6 mmΦ |

| Data based on findings for 3-Methyl-3-buten-1-yl methacrylate (IPEMA), a structurally similar cross-linking monomer. fujifilm.com |

Table 2: Thermal and Dielectric Properties of a Cured Copolymer Containing 3-Methyl-2-butenyl Moieties This table presents data from a study on a copolymer incorporating 2,6-di(3-methyl-2-butenyl)phenol, demonstrating the properties achievable after thermal cross-linking of the butenyl groups.

| Property | Value |

| Curing Conditions | 300 °C for 1 hour under N₂ |

| 5% Weight Loss Temperature (TGA) | ~420 °C |

| Glass Transition Temperature (Tg) | ~300 °C |

| Average Refractive Index | 1.5452 |

| Estimated Dielectric Constant (1 MHz) | 2.6 |

| Data from research on a cured copolymer of 2,6-di(3-methyl-2-butenyl)phenol and 2,6-dimethylphenol. researchgate.net |

Chemical Reactivity and Transformation of 3 Methyl 2 Butenyl Acrylate

Reactivity of the Acrylate (B77674) Moiety in 3-Methyl-2-butenyl (B1208987) Acrylate

The acrylate portion of the molecule consists of a vinyl group directly attached to a carbonyl carbon, making it a classic Michael acceptor. Its reactivity is dominated by the electrophilic nature of the β-carbon and the chemistry of the ester group.

The carbon-carbon double bond in the acrylate group is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ester carbonyl. This makes it highly susceptible to conjugate addition reactions, most notably the Michael addition.

Michael Addition: A wide variety of nucleophiles can add to the β-position of the acrylate. This reaction is one of the most important transformations for acrylates. Common nucleophiles include amines, thiols, and carbanions.

Aza-Michael Addition (Amines): Primary and secondary amines readily add to the acrylate double bond to form β-amino esters. The reaction is typically base-catalyzed, although it can also proceed under thermal or solvent-free conditions.

Thiol-Michael Addition (Thiols): Thiols are excellent nucleophiles for conjugate addition to acrylates, forming thioether linkages. researchgate.net This reaction, often referred to as a "click" reaction, is highly efficient and can be catalyzed by weak bases (e.g., amines) or nucleophiles (e.g., phosphines). semanticscholar.orgmonash.eduacs.org Phosphine catalysts, in particular, have been shown to facilitate these reactions more rapidly than amine catalysts. acs.org The general mechanism for the base-catalyzed thiol-Michael addition is outlined below. acs.org

| Catalyst Type | Typical Catalysts | Relative Reaction Rate |

| Base Catalysts | Primary and Tertiary Amines (e.g., Triethylamine) | Moderate to Slow (hours) |

| Nucleophilic Catalysts | Phosphines (e.g., DMPP, TCEP) | Very Fast (minutes) |

Table 1: Comparison of Catalysts for Thiol-Michael Addition to Acrylates. monash.edursc.org

The ester functional group can undergo several characteristic reactions, including hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to acrylic acid and 3-methyl-2-buten-1-ol (B147165) under either acidic or basic (saponification) conditions. Base-catalyzed hydrolysis is generally irreversible due to the formation of the carboxylate salt. The sensitivity of methacrylate (B99206) esters to hydroxide-driven hydrolysis has been noted in various studies. nih.gov

Transesterification: This process involves the exchange of the alcohol portion of the ester. In the presence of another alcohol and a suitable catalyst (acid, base, or enzymatic), the 3-methyl-2-butenyl group can be replaced by a different alkyl group. tau.ac.il This method is valuable for synthesizing a variety of other acrylate esters from a common precursor. researchgate.netacs.org Organocatalysts and metal alkoxides have been developed for highly chemoselective transesterification, avoiding unwanted side reactions like Michael addition. acs.org

Reduction: The ester group can be reduced to an alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester to a primary alcohol, yielding 2-methyl-2-propane-1,4-diol. chemistrysteps.comlibretexts.orglibretexts.org This reaction proceeds via an aldehyde intermediate which is also reduced. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce esters. libretexts.orglibretexts.orgyoutube.com

| Reagent | Product of Ester Reduction | Reactivity |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | High (Reduces esters, aldehydes, ketones) |

| Sodium Borohydride (NaBH₄) | No Reaction | Low (Reduces aldehydes and ketones only) |

Table 2: Reactivity of Common Hydride Reagents with Acrylate Esters.

Reactivity of the 3-Methyl-2-butenyl Side Chain

The 3-methyl-2-butenyl group, also known as the isoprenyl or prenyl group, contains an electron-rich, sterically hindered trisubstituted double bond. Its reactivity is characteristic of typical alkenes, primarily involving electrophilic and radical additions.

Electrophilic Addition: The π electrons of the isoprenyl double bond are nucleophilic and will react with electrophiles. wikipedia.org The addition typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon (C3), and the subsequent nucleophile adds to the more substituted carbon (C2), forming a stable tertiary carbocation intermediate. libretexts.org

Common electrophilic addition reactions include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to form a dihalide.

Hydration: Acid-catalyzed addition of water to form an alcohol.

Radical Addition: The isoprenyl double bond can also undergo radical-mediated additions. acs.orgmdpi.com In contrast to electrophilic additions, radical additions of species like HBr (in the presence of peroxides) can proceed with anti-Markovnikov regioselectivity. The thiol-ene reaction, where a thiol adds across the double bond in the presence of a radical initiator, is another important transformation. youtube.com

Given the two distinct double bonds in 3-methyl-2-butenyl acrylate, achieving selective functionalization is a key synthetic challenge. The differing electronic properties of the two alkenes provide the primary strategy for chemoselectivity.

Selective Reaction at the Acrylate: The electron-poor nature of the acrylate double bond makes it uniquely reactive towards nucleophiles in Michael addition reactions. Under basic or nucleophilic catalysis, reagents like thiols and amines will selectively add to the acrylate moiety, leaving the electron-rich isoprenyl group untouched. acs.org

Selective Reaction at the Isoprenyl Group: The electron-rich isoprenyl double bond is preferentially targeted by electrophiles. wikipedia.orgucla.edu Reactions such as hydrohalogenation, acid-catalyzed hydration, or epoxidation with reagents like m-CPBA would be expected to occur at the isoprenyl position while leaving the electron-deficient acrylate double bond unreacted. The development of biocatalytic methods also offers a promising avenue for the selective functionalization of alkenes. rsc.org

This orthogonal reactivity allows for a stepwise functionalization of the molecule, first targeting one double bond based on its electronic character, followed by reaction at the second.

Organometallic Reactions Involving Butenyl Derivatives

The 3-methyl-2-butenyl (prenyl) group can be used to form organometallic reagents, typically from the corresponding halide (e.g., prenyl bromide). libretexts.org

Formation and Reaction of Prenyl Grignard Reagents: The reaction of prenyl bromide with magnesium metal in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), can generate the corresponding Grignard reagent, prenylmagnesium bromide. chemicalforums.comchemguide.co.uk The preparation can be challenging due to competing side reactions like self-coupling. chemicalforums.comreddit.com Once formed, this reagent is a potent nucleophile and strong base. youtube.com It can react with a variety of electrophiles, including:

Carbonyl compounds (aldehydes, ketones, esters) to form alcohols. youtube.com

Carbon dioxide to form a carboxylic acid after acidic workup. chemguide.co.uk

Epoxides to form alcohols via ring-opening.

Barbier-Type Cross Coupling with Allylic Halides

The Barbier reaction is a well-established organometallic reaction that involves the in-situ formation of an organometallic reagent which then adds to an electrophilic substrate, typically a carbonyl compound. researchgate.netwikipedia.org This reaction is often carried out using metals such as magnesium, zinc, indium, or tin. researchgate.netwikipedia.org While the classic Barbier reaction involves the addition to a simple aldehyde or ketone, its scope has been extended to include a variety of electrophiles.

In the context of this compound, a Barbier-type reaction would most likely involve the carbonyl group of the acrylate as the electrophile. The reaction would proceed by the in-situ formation of an organometallic species from an allylic halide and a metal, which then attacks the carbonyl carbon of the acrylate. However, the presence of the α,β-unsaturated system in the acrylate introduces the possibility of 1,2-addition (to the carbonyl) versus 1,4-conjugate addition. The regioselectivity of this reaction is influenced by factors such as the nature of the metal, the solvent, and the steric and electronic properties of the substrates.

A plausible reaction scheme for a zinc-mediated Barbier-type reaction of this compound with an allylic bromide is depicted below. This reaction would be expected to yield a homoallylic alcohol derivative.

Table 1: Postulated Zinc-Mediated Barbier-Type Reaction of this compound

| Reactant 1 | Reactant 2 | Metal | Product |

| This compound | Allyl bromide | Zinc (Zn) | 1-(3-methylbut-2-en-1-yl) hexa-1,5-dien-3-ol |

This table represents a hypothetical reaction based on the known reactivity of similar compounds in Barbier-type reactions.

It is important to note that the term "cross-coupling" in the context of a Barbier-type reaction may not align with the modern definition of transition-metal-catalyzed cross-coupling reactions. Instead, it likely refers to the coupling of the in-situ generated organometallic reagent with the electrophilic acrylate.

Synthesis of Organotin Derivatives from Related Butenyl Compounds

Organotin compounds, or stannanes, are a class of organometallic compounds containing a tin-carbon bond and have found widespread use in organic synthesis. The synthesis of organotin derivatives from butenyl compounds, such as those structurally related to this compound, can be achieved through several methods.

One prominent method is the reaction of an organotin hydride, such as tributyltin hydride, with an unsaturated compound in a process known as hydrostannylation. gelest.comorganic-chemistry.org This reaction typically proceeds via a free-radical chain mechanism and can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or by heat or light. ucl.ac.uk In the case of an allylic ester like this compound, the hydrostannylation could potentially occur across the double bond of the acrylate moiety or the prenyl group. The regioselectivity of the addition would be influenced by the stability of the resulting radical intermediates.

Another approach for synthesizing organotin compounds from butenyl precursors involves the reaction of an allylic halide or a related derivative with an organotin nucleophile or the direct reaction with metallic tin. While direct synthesis from allylic acrylates is not commonly documented, the conversion of the ester to a more reactive species, such as an allylic halide, could provide a pathway to organotin derivatives.

General methods for the preparation of organotin compounds include the reaction of organotin halides with Grignard reagents or other organometallic nucleophiles. lupinepublishers.com For instance, a butenyl Grignard reagent could react with a trialkyltin halide to form a tetraorganotin compound.

Table 2: Potential Synthetic Routes to Organotin Derivatives from Butenyl Precursors

| Butenyl Precursor | Reagent | Reaction Type | Potential Organotin Product |

| This compound | Tributyltin hydride (Bu3SnH), AIBN | Hydrostannylation | Tributyl(3-((3-methylbut-2-en-1-yl)oxy)-3-oxopropyl)stannane or Tributyl(4-methyl-3-(acryloyloxy)pentyl)stannane |

| 3-Methyl-2-butenyl bromide | Tributyltin lithium | Nucleophilic substitution | Tributyl(3-methylbut-2-en-1-yl)stannane |

| 3-Methyl-2-butenyl magnesium bromide | Tributyltin chloride | Grignard reaction | Tributyl(3-methylbut-2-en-1-yl)stannane |

This table outlines plausible synthetic strategies based on established organotin chemistry.

The synthesis and characterization of such organotin derivatives would be crucial for their potential application in cross-coupling reactions, such as the Stille reaction, where organostannanes are valuable reagents for the formation of new carbon-carbon bonds. uobabylon.edu.iq

Advanced Materials Applications and Performance Characteristics

Polymeric Materials with Tunable Mechanical and Rheological Properties

Information regarding the use of 3-Methyl-2-butenyl (B1208987) acrylate (B77674) as a reactive diluent and its specific influence on the mechanical and rheological properties of polymers is largely undocumented in available research.

3-Methyl-2-butenyl Acrylate as a Reactive Diluent in Polymer Formulations

Reactive diluents are functional monomers used to reduce the viscosity of resin formulations before curing. While the broader class of acrylate monomers is widely used for this purpose, no specific studies or data tables detailing the viscosity reduction efficiency, reactivity, or effect on pot-life for this compound could be located.

Influence on Cured Film Hardness, Flexibility, and Adhesion Characteristics

The final properties of a cured polymer film are critical for its application. However, the investigation yielded no specific research findings or comparative data on how incorporating this compound affects key metrics such as pencil hardness, mandrel bend flexibility, or peel adhesion strength. General principles of acrylate chemistry suggest the bulky, branched terpenoid side-group could influence these properties, but empirical data is absent.

Specialty Polymer Development Utilizing this compound

While the potential for creating specialty polymers exists, concrete examples and performance data for polymers based on this compound are not detailed in the available literature.

Design of Photosensitive and Thermosetting Polymers

Acrylates are foundational to many photosensitive and thermosetting polymer systems. However, no patents or papers were found that specifically utilize this compound in the design of such polymers, nor is there data on its impact on cure speed, resolution (for photosensitive applications), or thermal stability (for thermosets).

Fabrication of High-Performance Elastomers (e.g., Acrylic Rubbers)

There is a theoretical interest in using terpenoid acrylates for the fabrication of super-soft elastomers. The polymer's side-chain, resembling polyisoprene, could potentially lead to a high entanglement molecular weight, which is desirable for creating elastomers with a low modulus. Despite this potential, no specific studies were found that have synthesized, fabricated, and tested acrylic rubbers or other high-performance elastomers containing this compound to confirm these properties.

Functional Coatings and Resins Enhanced by this compound

The use of novel monomers to enhance the properties of coatings and resins is a key area of materials science. Acrylates are known for imparting durability and weatherability. However, the literature search did not uncover any specific examples of functional coatings or resins where this compound is used as a key component to enhance performance characteristics such as scratch resistance, chemical resistance, or UV stability.

Strategies for Imparting Flame Retardancy in Polymeric Systems

Incorporating flame retardancy into polymeric materials is crucial for safety in applications ranging from electronics to construction. youtube.com Flame retardants function by disrupting the combustion cycle through chemical or physical mechanisms in either the gas or condensed phase. mdpi.com Common strategies include the addition of compounds containing phosphorus, nitrogen, silicon, or halogens. mdpi.com

For acrylate polymers, flame retardancy can be achieved by copolymerizing with a flame-retardant monomer or by adding flame-retardant additives. buct.edu.cn While this compound is not an intrinsic flame retardant, it can be a component in flame-retardant formulations. A related compound, 3-Methyl-3-buten-1-yl methacrylate (B99206) (IPEMA), has been noted for its ability to impart flame retardancy through the addition of phosphate (B84403) esters. fujifilm.com This suggests that this compound could be used in similar systems.

Phosphorus-based flame retardants are a prominent halogen-free option. mdpi.com They can act in the condensed phase by promoting the formation of a protective char layer, which insulates the underlying polymer from heat and oxygen. They can also act in the gas phase by releasing radical-scavenging species that interrupt the exothermic processes of combustion. mdpi.com A monomer like this compound could be incorporated into a copolymer system alongside a phosphorus-containing acrylate monomer to create an inherently flame-retardant material. buct.edu.cn

The efficacy of various flame-retardant strategies in acrylic systems is often evaluated using standard tests like the UL 94 vertical burning test and cone calorimetry, which measures parameters like heat release rate (HRR). mdpi.com

| Flame Retardant Type | Primary Mechanism of Action | Phase of Action | Example in Polymeric Systems |

|---|---|---|---|

| Phosphorus-Based | Promotes char formation; releases radical scavengers. | Condensed & Gas | Ammonium polyphosphate (APP), Acrylate-based phosphate monomers. buct.edu.cnmdpi.com |

| Nitrogen-Based | Synergist with phosphorus; releases non-flammable gases (e.g., NH3). | Condensed & Gas | Melamine and its derivatives. |

| Inorganic Hydroxides | Endothermic decomposition releases water, cooling the substrate and diluting flammable gases. | Condensed & Gas | Aluminum hydroxide (ATH), Magnesium hydroxide (MDH). researchgate.net |

| Halogenated | Radical trapping in the gas phase. | Gas | Brominated or chlorinated compounds (use is declining due to environmental concerns). mdpi.com |

Optimization of UV Curing Processes and Oxygen Inhibition Mitigation

UV curing is a rapid, energy-efficient, and solvent-free technology used to produce coatings, adhesives, and inks from acrylate-based formulations. expresspolymlett.comresearchgate.netresearchgate.net The process relies on photoinitiators that, upon exposure to UV radiation, generate free radicals to initiate the polymerization of acrylate monomers and oligomers. icm.edu.pl

A significant challenge in the UV curing of acrylates is oxygen inhibition. radtech.org Oxygen present at the surface of the coating can react with the initiating free radicals to form stable peroxy radicals. bomar-chem.com These peroxy radicals are not effective at initiating polymerization, which can lead to a tacky or uncured surface. bomar-chem.com This phenomenon is particularly problematic in thin-film applications where the surface-area-to-volume ratio is high. radtech.org

Several strategies have been developed to mitigate oxygen inhibition:

Chemical Methods: This is the most common approach and involves incorporating additives into the formulation. radtech.org

Amines: Tertiary amines can react with peroxy radicals to regenerate active radicals, though they may cause yellowing. bomar-chem.com

Thiols (Mercaptans): These are highly effective at overcoming oxygen inhibition but can introduce undesirable odors. radtech.orgbomar-chem.com

Ethers: Polyethers can reduce oxygen inhibition, but larger quantities are often needed, which can impact the final properties of the coating. bomar-chem.comuvebtech.com

Phosphines: Additives like triphenylphosphine can act as oxygen scavengers. researchgate.net A monomer with specific structural features can also contribute to reducing oxygen inhibition. The related compound 3-Methyl-3-buten-1-yl methacrylate (IPEMA) is reported to suppress reaction inhibition by oxygen, requiring less light for curing compared to standard reactive diluents like HDDA. fujifilm.com This effect is attributed to its two different radical-reactive groups (methacryloyl and isoprenyl). fujifilm.com It is plausible that this compound could exhibit similar behavior due to its analogous structure.

Physical and Process-Based Methods:

Inerting: Removing oxygen from the curing zone by using an inert gas like nitrogen or carbon dioxide is highly effective but can be expensive and difficult to implement. radtech.orgbomar-chem.comresearchgate.net

High UV Intensity: Increasing the irradiance generates a higher concentration of free radicals, which can consume dissolved oxygen more rapidly and initiate polymerization. radtech.orgradtech.org

Wavelength Optimization: Shorter UV wavelengths are absorbed more strongly at the surface, which can enhance surface cure and reduce the impact of oxygen inhibition. bomar-chem.com

Barrier Methods: Using a transparent film or a wax that migrates to the surface can physically block oxygen from diffusing into the coating. bomar-chem.com

| Mitigation Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Inert Gas Blanket (e.g., N2) | Displaces oxygen from the curing environment. | Highly effective for complete cure. radtech.orgbomar-chem.com | Costly, complex equipment setup. radtech.org |

| Increased UV Irradiance | Generates a high flux of radicals to consume oxygen rapidly. radtech.org | Fast cure, overcomes inhibition. | Higher energy cost, potential for substrate heating. |

| Amine Synergists | Donate hydrogen to peroxy radicals to regenerate active radicals. bomar-chem.com | Low cost, effective. | Can cause yellowing, potential odor. bomar-chem.com |

| Thiol Additives | Highly efficient hydrogen donors. bomar-chem.com | Very effective, can improve flexibility. bomar-chem.com | Strong, unpleasant odor. radtech.orgbomar-chem.com |

| Wavelength Selection | Use of shorter UV wavelengths for better surface absorption. bomar-chem.com | Enhances surface cure speed. | May reduce depth of cure. |

The optimization of a UV curing process involves balancing these factors to achieve a tack-free surface and complete through-cure while maintaining desired physical properties like hardness, flexibility, and adhesion. fujifilm.com The inclusion of a specialized monomer like this compound could potentially reduce the need for other additives, simplifying formulations and avoiding issues like odor or yellowing.

Theoretical and Computational Investigations of 3 Methyl 2 Butenyl Acrylate

Quantum Chemical Calculations on 3-Methyl-2-butenyl (B1208987) Acrylate (B77674)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can provide deep insights into electronic structure, spectroscopic properties, and reactivity.

Electronic Structure Analysis and Spectroscopic Correlations

A detailed analysis of the electronic structure of 3-methyl-2-butenyl acrylate, which would include examinations of its molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), electron density distribution, and electrostatic potential, has not been found in the surveyed literature. Consequently, correlations of these electronic properties with experimental spectroscopic data (e.g., NMR, IR, UV-Vis) for this specific compound are not available.

Elucidation of Reaction Mechanisms and Transition States

Computational studies aimed at elucidating the mechanisms of reactions involving this compound, such as its polymerization or other chemical transformations, are not present in the available scientific literature. This includes the identification and characterization of transition state structures and the calculation of activation energies for potential reaction pathways. While general mechanisms for acrylate polymerization have been studied computationally, specific data for the this compound monomer is absent.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in various environments over time.

Conformation and Dynamics of this compound in Various Solvents

There are no published MD simulation studies that specifically investigate the conformational preferences and dynamic behavior of the this compound monomer in different solvents. Such studies would provide valuable information on how the solvent environment influences the molecule's shape and flexibility.

Intermolecular Interactions and Self-Assembly in Polymeric Systems

Similarly, the literature search did not yield any MD simulation studies focused on the intermolecular interactions and self-assembly behavior of poly(this compound). Research in this area would be crucial for understanding the bulk properties of the polymer and its potential to form ordered structures in solution or in the solid state. While the self-assembly of other acrylate-based polymers has been a subject of research, these findings cannot be directly extrapolated to poly(this compound) due to the unique structural contribution of the 3-methyl-2-butenyl (prenyl) group.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for 3-Methyl-2-butenyl (B1208987) Acrylate (B77674)

The synthesis of 3-methyl-2-butenyl acrylate is pivotal for its accessibility and application. While traditional methods like Fischer esterification using 3-methyl-2-buten-1-ol (B147165) (prenol) and acrylic acid are established, future research is aimed at developing more efficient, sustainable, and scalable synthetic routes.

Key research focuses include:

Enzymatic Catalysis: The use of lipases as catalysts for the esterification process presents a green alternative to conventional acid catalysts. This approach can lead to higher selectivity, milder reaction conditions, and reduced by-product formation.

Transesterification Routes: Investigating the transesterification of methyl acrylate with prenol offers another pathway. Optimization of catalysts, such as organometallic complexes or solid acid catalysts, could enhance reaction rates and yields.

Bio-based Feedstocks: A significant area of research is the production of both the prenol and acrylic acid moieties from renewable resources. researchgate.net The development of efficient fermentation or biocatalytic processes to obtain these precursors from biomass would significantly improve the sustainability profile of the final monomer. rsc.org For instance, acrylic acid can be derived from fermented corn glucose, while prenol can be sourced from terpenoid pathways in engineered microorganisms.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Catalyst/Reagent | Typical Conditions | Advantages | Research Challenges |

|---|---|---|---|---|

| Fischer Esterification | Sulfuric Acid, p-TSA | 80-120°C, Water removal | Low-cost catalyst, Established method | Harsh conditions, By-product formation, Catalyst removal |

| Acryloyl Chloride Method | Acryloyl Chloride, Base | 0-25°C, Anhydrous solvent | High reactivity, Good yield | Use of corrosive reagent, Stoichiometric base waste |

| Enzymatic Esterification | Immobilized Lipase | 30-60°C, Organic solvent | High selectivity, Mild conditions, Green process | Higher catalyst cost, Slower reaction rates, Enzyme stability |

| Catalytic Transesterification | Organometallic Complexes | 60-100°C | Avoids water as by-product | Catalyst sensitivity and cost, Equilibrium limitations |

Exploration of Advanced Polymerization Techniques and Architectures

Moving beyond conventional free-radical polymerization, which often yields polymers with broad molecular weight distributions, advanced techniques are being explored to control the architecture of poly(this compound). Controlled Radical Polymerization (CRP) methods are particularly promising. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP): ATRP can be utilized to synthesize well-defined homopolymers and block copolymers of this compound. cmu.educmu.edu Research efforts are directed towards optimizing catalyst systems (e.g., copper or nickel-based) to ensure high initiation efficiency and minimize side reactions associated with the allylic side chain. acs.org

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile CRP technique that is tolerant to a wide range of functional groups. Its application to terpenoid acrylates has shown promise for producing polymers with controlled molecular weights and narrow polydispersities. digitellinc.com Future work will involve designing specific RAFT agents for this monomer to create complex architectures like star polymers and polymer brushes.

Copolymerization: The synthesis of copolymers allows for the fine-tuning of material properties. Copolymerizing this compound with other monomers, such as methyl methacrylate (B99206) or butyl acrylate, can create materials that balance properties like glass transition temperature (Tg), hydrophobicity, and mechanical strength. mdpi.com

Table 2: Advanced Polymerization of this compound

| Technique | Key Features | Achievable Architectures | Research Focus |

|---|---|---|---|

| Free-Radical Polymerization | Simple, Fast | Random Copolymers | Improving molecular weight control |

| ATRP | Controlled MW and low PDI | Block Copolymers, Gradient Copolymers | Catalyst optimization, Side-chain tolerance |

| RAFT Polymerization | High functional group tolerance | Block, Graft, Star Polymers, Polymer Brushes | Design of monomer-specific RAFT agents |

| Emulsion Polymerization | Water-based, High MW | Core-shell particles, Latexes | Surfactant systems, Particle morphology control |

Investigation of New Functional Materials and Composites Utilizing this compound

The unique isoprenyl side chain of the monomer is a key feature for designing new functional materials. This side chain can impart properties distinct from conventional polyacrylates.

Elastomers and Adhesives: The flexible, bulky side group can lower the glass transition temperature of the polymer, making it suitable for applications in soft elastomers and pressure-sensitive adhesives. Research into the viscoelastic properties of these polymers is crucial for tailoring their performance. digitellinc.com

Hydrophobic Coatings: The hydrocarbon-rich prenyl group increases the hydrophobicity of the polymer surface. This makes it a candidate for developing water-repellent coatings and films.

Post-Polymerization Modification: The double bond in the prenyl side chain is available for a variety of chemical transformations. This allows for the creation of functional materials through post-polymerization modification. For example, reactions like thiol-ene coupling, epoxidation, or hydrogenation can be used to attach different functional groups or to crosslink the polymer chains, creating thermosets or gels.

Table 3: Potential Applications and Key Properties

| Application Area | Material Type | Key Property Imparted by Monomer | Research Direction |

|---|---|---|---|

| Coatings | Hydrophobic Films | Low surface energy, Water repellency | Enhancing durability and adhesion |

| Adhesives | Pressure-Sensitive Adhesives | Low Tg, Good tack | Copolymerization to control peel and shear strength |

| Elastomers | Soft Rubbers | High chain entanglement, Low modulus | Cross-linking strategies for improved mechanical properties |

| Biomaterials | Scaffolds, Hydrogels | Biocompatibility, Tunable properties | Functionalization with bioactive molecules |

Interdisciplinary Research Opportunities for this compound Derivatives

The versatility of this compound and its derivatives positions it as a platform for interdisciplinary research, bridging polymer chemistry with materials science, biology, and medicine.

Sustainable Materials: As a bio-based monomer, it is a prime candidate for developing more sustainable plastics and materials, reducing reliance on petrochemical feedstocks. rsc.org Research in this area involves life-cycle analysis and exploring blends with other biodegradable polymers like polylactide (PLA). researchgate.net

Biomedical Applications: The potential biocompatibility of terpene-based polymers opens doors for applications in tissue engineering and drug delivery. The pendant double bond can be used to attach drugs or cell-adhesion ligands. Copolymers could be designed to form micelles or vesicles for targeted drug delivery systems.

Advanced Composites: Incorporating polymers of this compound into composite materials could enhance properties like impact resistance or damping. For example, its use as a matrix or an interfacial modifier in fiber-reinforced composites is a promising area of investigation.

Table 4: Derivatization Reactions and Interdisciplinary Impact

| Reaction on Side Chain | Added Functionality | Interdisciplinary Field | Potential Application |

|---|---|---|---|

| Thiol-ene Coupling | Thiols, Carboxylic acids, Amines | Biomaterials, Functional Surfaces | Attaching biomolecules, Modifying surface wettability |

| Epoxidation | Epoxide ring | Thermosets, Adhesives | Cross-linking agent, Creating reactive polymers |

| Hydrogenation | Saturated isopentyl group | Polymer Physics | Modifying thermal properties (Tg) and stability |

| Hydroformylation | Aldehyde group | Organic Synthesis, Materials Science | Platform for further chemical modification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.